2-(2-Hydroxyethyl)benzoic acid
CAS No.: 42247-75-6
Cat. No.: VC7974470
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42247-75-6 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H10O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2,(H,11,12) |
| Standard InChI Key | RCCBOLYQHVOLTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCO)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-(2-Hydroxyethyl)benzoic acid features a benzene ring substituted with a carboxylic acid group at position 1 and a hydroxyethyl (-CHCHOH) group at position 2. The IUPAC name, 2-(2-hydroxyethyl)benzoic acid, reflects this substitution pattern. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.17 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)C(=O)O | |
| InChI Key | RCCBOLYQHVOLTC-UHFFFAOYSA-N |
The hydroxyethyl group facilitates hydrogen bonding, influencing solubility and reactivity, while the carboxylic acid moiety enables salt formation and esterification .
Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A patented method (CN102850221A) outlines a three-step synthesis starting from 2-formylbenzoic acid methyl ester :
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Wittig Reaction: Reaction with methyl triphenylphosphine hydroiodide under strongly basic conditions (n-BuLi, THF, -70°C to room temperature) yields 2-vinylbenzoic acid methyl ester (70% yield).
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Hydroboration-Oxidation: Treatment with borane dimethyl sulfide complex, followed by NaOH and HO, produces 2-(2-hydroxyethyl)benzoic acid methyl ester.
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Bromination: Conversion to 2-(2-bromoethyl)benzoic acid methyl ester using triphenylphosphine and carbon tetrabromide .
This route emphasizes modularity, enabling downstream functionalization for pharmaceutical intermediates.
Industrial Manufacturing
Industrial production often employs continuous flow reactors to enhance yield and purity. Catalytic systems, such as sulfuric acid or acidic resins, facilitate the reaction of benzoic acid derivatives with ethylene oxide under controlled temperatures (60–80°C). Scalability is achieved through optimized reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes ethoxylation |
| Catalyst Loading | 5–10 wt% | Balances reactivity and cost |
| Residence Time | 2–4 hours | Prevents side reactions |
Reactivity and Functionalization
Oxidation and Reduction
The hydroxyethyl side chain undergoes oxidation to yield 2-carboxybenzoic acid () using strong oxidizing agents like KMnO. Conversely, reduction with LiAlH converts the carboxylic acid group to a primary alcohol, producing 2-(2-hydroxyethyl)benzyl alcohol.
Esterification and Amidation
The carboxylic acid group readily forms esters or amides. For example, reaction with methanol under acidic conditions generates methyl 2-(2-hydroxyethyl)benzoate, a precursor for polymer synthesis . Amidation with ethylenediamine yields derivatives explored for antimicrobial activity .
Industrial Applications
Polymer Chemistry
The compound serves as a monomer in polyester and polyamide synthesis. Its dual functional groups enable copolymerization with diols or diamines, producing materials with tailored thermal and mechanical properties. For example, polyesters incorporating 2-(2-hydroxyethyl)benzoic acid exhibit glass transition temperatures () of 85–100°C, suitable for packaging films.
Cosmetic Formulations
In cosmetics, the compound’s preservative efficacy stems from its ability to chelate metal ions and inhibit microbial growth. Patent CN106349091A highlights its use in stabilizing emulsions at concentrations of 0.1–0.5% w/w .
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